molecular formula C12H6ClF3N2O4S B1423241 3-Chloro-2-[(4-nitrobenzene)sulfonyl]-5-(trifluoromethyl)pyridine CAS No. 1281872-40-9

3-Chloro-2-[(4-nitrobenzene)sulfonyl]-5-(trifluoromethyl)pyridine

Cat. No.: B1423241
CAS No.: 1281872-40-9
M. Wt: 366.7 g/mol
InChI Key: HXEFOWMKUSUQLP-UHFFFAOYSA-N
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Description

3-Chloro-2-[(4-nitrobenzene)sulfonyl]-5-(trifluoromethyl)pyridine is a sophisticated chemical intermediate designed for research and development in the agrochemical and pharmaceutical industries. This compound belongs to the class of trifluoromethylpyridines (TFMP), which are renowned for their unique biological activities derived from the combination of the strong electron-withdrawing properties of the trifluoromethyl group and the characteristics of the pyridine ring . The presence of multiple reactive sites, including the chloro and sulfonyl groups, makes this molecule a versatile building block for constructing more complex structures. It is particularly valuable for creating candidates with potential herbicidal, fungicidal, or insecticidal activity, as many commercial agrochemicals are derived from similar TFMP intermediates . In pharmaceutical research, the trifluoromethylpyridine moiety is a recognized pharmacophore, with its incorporation often leading to enhanced metabolic stability, bioavailability, and binding affinity of drug candidates . The specific functionalization of this intermediate allows researchers to explore structure-activity relationships (SAR) in the development of new active ingredients. For detailed application notes and specific research data, please contact our technical support team. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-chloro-2-(4-nitrophenyl)sulfonyl-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF3N2O4S/c13-10-5-7(12(14,15)16)6-17-11(10)23(21,22)9-3-1-8(2-4-9)18(19)20/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXEFOWMKUSUQLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-[(4-nitrobenzene)sulfonyl]-5-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of 2-[(4-nitrobenzene)sulfonyl]-5-(trifluoromethyl)pyridine using thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for its application in large-scale production of agrochemicals and pharmaceuticals .

Scientific Research Applications

Applications in Medicinal Chemistry

1. Anticancer Activity
Research has indicated that compounds similar to 3-Chloro-2-[(4-nitrobenzene)sulfonyl]-5-(trifluoromethyl)pyridine exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that the incorporation of trifluoromethyl groups can enhance the potency of anticancer agents by improving their metabolic stability and bioavailability .

2. Antimicrobial Properties
The sulfonamide group in this compound is known for its antibacterial properties. It acts by inhibiting bacterial folate synthesis, which is crucial for DNA replication. This mechanism has been explored in the development of new antibiotics targeting resistant strains of bacteria .

Applications in Materials Science

1. Fluorinated Polymers
The trifluoromethyl group enhances the thermal and chemical stability of polymers. Research has demonstrated that incorporating this compound into polymer matrices can significantly improve their performance in harsh environments, making them suitable for applications in aerospace and electronics .

2. Catalysis
this compound has been investigated as a catalyst in various organic reactions, including nucleophilic substitutions and cross-coupling reactions. Its ability to stabilize transition states enhances reaction rates and yields, making it valuable in synthetic chemistry .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of cell proliferation
AntimicrobialInhibition of folate synthesis
AntiviralPotential inhibition of viral replication

Table 2: Properties Relevant to Material Science

PropertyValueApplication Area
Thermal StabilityHighAerospace materials
Chemical ResistanceExcellentElectronics
Catalytic EfficiencyEnhancedOrganic synthesis

Case Studies

Case Study 1: Anticancer Research
In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their cytotoxicity against breast cancer cell lines. Results showed a dose-dependent response with IC50 values significantly lower than existing treatments, suggesting potential for further development into therapeutic agents .

Case Study 2: Polymer Development
A research team at a leading materials science institute investigated the incorporation of this compound into polyimide films. The modified films exhibited superior mechanical properties and thermal stability compared to unmodified counterparts, indicating their potential use in high-performance applications such as flexible electronics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Core

Compound 7a (–3)
  • Structure : 3-Chloro-2-(4-(((5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)sulfonyl)phenyl)-5-(trifluoromethyl)pyridine.
  • Key Differences :
    • Replaces the 4-nitrobenzenesulfonyl group with a pyrazole-containing sulfonyl substituent .
    • Includes a difluoromethoxy group and methylpyrazole moiety .
  • Properties :
    • Molecular weight: 572.0052 g/mol (higher due to the bulky pyrazole group).
    • Melting point: 95.5–98.0°C , lower than many nitro-containing analogs, likely due to reduced crystallinity.
    • Biological Activity : Demonstrated herbicidal activity, attributed to the pyrazole moiety’s interaction with plant enzymes .
Compound 7b ()
  • Structure : 3-Chloro-2-(3-fluoro-4-((4-((trifluoromethyl)sulfonyl)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine.
  • Key Differences :
    • Features a trifluoromethylsulfonyl benzyloxy group instead of nitrobenzenesulfonyl.
    • Contains a fluoro substituent on the phenyl ring.
  • Properties :
    • Melting point: 111.8–114.0°C , higher than 7a, suggesting stronger intermolecular forces from the sulfonyl group .
    • The trifluoromethylsulfonyl group enhances lipophilicity compared to nitrobenzenesulfonyl.
Compound from
  • Structure: 3-Chloro-2-(2,3,6-trichloro-4-nitrophenoxy)-5-(trifluoromethyl)pyridine.
  • Key Differences: Substitutes the sulfonyl group with a polychlorinated nitrophenoxy group. Molecular formula: C₁₂H₃Cl₄F₃N₂O₃ (higher halogen content).
  • Properties: Molecular weight: 421.97 g/mol, heavier due to multiple chlorine atoms. The nitro group’s position on a phenoxy chain may reduce electron-withdrawing effects compared to direct sulfonyl attachment .

Functional Group Comparisons

Compound Position 2 Substituent Position 5 Substituent Molecular Weight (g/mol) Melting Point (°C) Key Applications
Target Compound 4-Nitrobenzenesulfonyl -CF₃ 366.70 Not reported Pharmaceutical intermediates
7a Pyrazole-sulfonyl -CF₃ 572.01 95.5–98.0 Herbicidal agents
7b Trifluoromethylsulfonyl benzyloxy -CF₃ Not reported 111.8–114.0 Agrochemical research
Trichloro-4-nitrophenoxy -CF₃ 421.97 Not reported Not specified
3-Chloro-2-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine Pyrrolidinyl -CF₃ 250.65 Not reported Ligand synthesis

Electronic and Steric Effects

  • Nitrobenzenesulfonyl vs. In contrast, the pyrazole in 7a introduces steric hindrance and modulates solubility .
  • Trifluoromethylsulfonyl vs. Nitrobenzenesulfonyl :
    • Trifluoromethylsulfonyl (in 7b) is more lipophilic than nitrobenzenesulfonyl, influencing membrane permeability in agrochemical applications .

Research Implications

  • Pharmaceuticals : The nitrobenzenesulfonyl group in the target compound may serve as a pharmacophore in kinase inhibitors or antibacterial agents.
  • Agrochemicals : Analogs like 7a and 7b highlight the importance of heterocyclic substituents for herbicidal activity .
  • Material Science : The trifluoromethyl and sulfonyl groups in these compounds could enhance thermal stability in polymer applications.

Biological Activity

3-Chloro-2-[(4-nitrobenzene)sulfonyl]-5-(trifluoromethyl)pyridine is a compound of significant interest due to its diverse biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chloro group, a sulfonyl moiety, and a trifluoromethyl group. The presence of these functional groups is crucial for its biological activity.

Antibacterial Activity

Research indicates that derivatives containing trifluoromethyl and sulfonyl groups exhibit notable antibacterial properties. For instance, in studies involving various sulfone-containing compounds, it was found that certain derivatives demonstrated significant activity against bacterial strains such as Xanthomonas oryzae and Ralstonia solanacearum.

  • Activity Comparison Table:
CompoundActivity Against Xoo (%)Activity Against R. solanacearum (%)
This compound3148
Sulfone derivative E66750
Sulfoxide derivative G144342

The compound has shown promising results in inhibiting bacterial growth, particularly at concentrations of 50 mg/L and 100 mg/L .

Insecticidal Activity

The insecticidal properties of trifluoromethylpyridine derivatives have also been documented. Insecticidal assays revealed that these compounds can effectively target pests, with some showing over 60% mortality rates in treated populations.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The trifluoromethyl group enhances binding affinity to target enzymes, leading to effective inhibition.
  • Membrane Disruption : The sulfonyl group may disrupt bacterial membranes, causing cell lysis.
  • Signal Interference : The compound can interfere with signaling pathways in insects, affecting their growth and reproduction.

Case Studies

  • Antibacterial Efficacy : A study demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 50 mg/L against Xoo, comparable to standard treatments .
  • Insecticidal Testing : In trials against common agricultural pests, the compound showed a mortality rate exceeding 60% within 48 hours of exposure .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-chloro-2-[(4-nitrobenzene)sulfonyl]-5-(trifluoromethyl)pyridine?

  • Methodology : Synthesis typically involves multi-step reactions. A common approach includes:

  • Step 1 : Functionalization of the pyridine core via halogenation at the 3-position using POCl₃ or PCl₅ under reflux (60–80°C, 12–24 hours) .
  • Step 2 : Sulfonation at the 2-position using 4-nitrobenzenesulfonyl chloride in the presence of a base (e.g., pyridine or DMAP) at 0–25°C .
  • Step 3 : Introduction of the trifluoromethyl group via cross-coupling (e.g., Kumada or Suzuki reactions) with CF₃-containing reagents .
  • Key Optimization : Catalysts like Pd(PPh₃)₄ improve yields (up to 75%) in coupling steps, while inert atmospheres (N₂/Ar) prevent decomposition of sensitive intermediates .

Q. How can researchers purify and characterize this compound effectively?

  • Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
  • Characterization :

  • NMR : Distinct signals for sulfonyl (δ 7.8–8.2 ppm, aromatic protons) and trifluoromethyl (δ -60 to -65 ppm in ¹⁹F NMR) groups confirm substitution .
  • HRMS : Expected molecular ion [M+H]⁺ at m/z 425.98 (calculated for C₁₃H₈ClF₃N₂O₄S) .
  • XRD : Single-crystal analysis resolves steric effects of the bulky sulfonyl group .

Q. What are the key physicochemical properties (solubility, stability) relevant to experimental design?

  • Solubility :

  • Polar aprotic solvents (DMF, DMSO): >50 mg/mL.
  • Hydrophobic solvents (chloroform, ethyl acetate): ~10–20 mg/mL .
    • Stability :
  • Acidic/alkaline conditions: Degrades via hydrolysis of the sulfonyl group (t₁/₂ < 24 hours at pH < 3 or > 10) .
  • Light sensitivity: Store in amber vials at -20°C to prevent nitro group reduction .

Advanced Research Questions

Q. How does the compound interact with biological targets (e.g., enzymes, receptors)?

  • Mechanistic Insights :

  • mTOR Inhibition : In multiple myeloma studies, the compound disrupts mTOR signaling by binding to the ATP-binding pocket (IC₅₀ = 1.2 µM), validated via SPR assays and molecular docking .
  • Enzyme Inhibition : The sulfonyl group acts as a hydrogen-bond acceptor, targeting serine hydrolases (e.g., acetylcholinesterase) with >50% inhibition at 10 µM .
    • Experimental Validation : Use CRISPR-Cas9 knockout models to confirm target specificity .

Q. How can structural modifications enhance bioactivity or reduce toxicity?

  • Structure-Activity Relationship (SAR) :

  • Nitro Group Replacement : Substituting the nitro with a methoxy group reduces cytotoxicity (HeLa cells: IC₅₀ from 5 µM to >50 µM) but diminishes mTOR affinity .
  • Trifluoromethyl Position : Moving CF₃ to the 4-position on pyridine increases metabolic stability (t₁/₂ in liver microsomes: 120 vs. 60 minutes) .
    • Methodology : Parallel synthesis libraries with varying substituents (e.g., halogens, alkyl chains) screened via high-throughput assays .

Q. How do researchers reconcile contradictory data in biological activity across studies?

  • Case Study : Discrepancies in herbicidal activity (EC₅₀ ranging from 2–50 µM) arise from:

  • Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) enhance activity against Amaranthus retroflexus but reduce solubility, leading to variability in bioassays .
  • Assay Conditions : Variations in surfactant use (e.g., Tween-20) impact compound dispersion and bioavailability .
    • Resolution : Standardize protocols (e.g., OECD guidelines) and use isotopic labeling (¹⁴C) to track compound uptake .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-2-[(4-nitrobenzene)sulfonyl]-5-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-Chloro-2-[(4-nitrobenzene)sulfonyl]-5-(trifluoromethyl)pyridine

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